molecular formula C7H7N3O B1393401 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol CAS No. 1171920-70-9

3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol

Cat. No. B1393401
M. Wt: 149.15 g/mol
InChI Key: DBOOZEZYJOGVFG-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol is a chemical compound with the empirical formula C7H7N3O . It has a molecular weight of 149.15 . This compound is typically in solid form .


Molecular Structure Analysis

The SMILES string representation of this compound is CN1C=NC2=CC(O)=CNC21 . This string provides a way to represent the structure of the compound in text format.


Physical And Chemical Properties Analysis

3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol is a solid compound . It has a molecular weight of 149.15 . The SMILES string representation of this compound is CN1C=NC2=CC(O)=CNC21 .

Scientific Research Applications

Molecular Structure and Vibrational Energy Analysis

  • Molecular Structure Studies : The molecular structure and vibrational energy levels of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol have been examined using density functional theory (DFT). The research involved optimizing bond lengths and angles to align with X-ray data, providing detailed insights into its molecular conformation (Lorenc et al., 2008).

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through various methods, including the thermolysis of azidopyridines and oxidative cyclization of aminopyridines. These techniques highlight its structural flexibility and potential for varied applications (Smalley, 1966).

Potential Anticancer and Antimicrobial Agents

  • Anticancer and Antimicrobial Properties : Research has shown that derivatives of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol exhibit significant anticancer and antimicrobial activities. This highlights its potential as a template for synthesizing new therapeutic agents (Shelke et al., 2017).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives, including 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol, have been evaluated for their effectiveness in inhibiting mild steel corrosion. This application is significant in industrial contexts where corrosion resistance is essential (Saady et al., 2021).

Antituberculotic Activity

  • Antituberculotic Compounds Synthesis : Various derivatives of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol have been synthesized and tested for their antituberculotic activity, indicating its potential use in treating tuberculosis (Bukowski & Janowiec, 1996).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, which means it can be harmful if swallowed . It’s also classified under storage class code 11, which refers to combustible solids .

properties

IUPAC Name

3-methylimidazo[4,5-b]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-4-9-6-2-5(11)3-8-7(6)10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOOZEZYJOGVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674120
Record name 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol

CAS RN

1171920-70-9
Record name 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Tran, D Confair, KD Hesp, V Mascitti… - The Journal of organic …, 2017 - ACS Publications
Herein, we report a Rh(I)/bisphosphine/K 3 PO 4 catalytic system allowing for the first time the selective branched C–H alkylation of benzimidazoles with Michael acceptors. Branched …
Number of citations: 28 pubs.acs.org

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